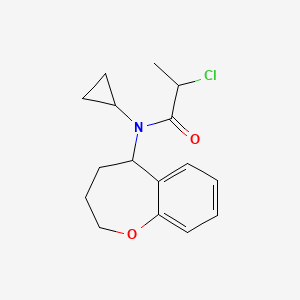
2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.79 g/mol. This compound is of interest due to its unique structure, which includes a cyclopropyl group, a benzoxepin ring, and a chloro-substituted propanamide moiety.
Chemical Reactions Analysis
2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro group with other substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for biochemical studies.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The exact mechanism of action for 2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-4-(cyclopropylamino)pyrimidine: This compound shares the cyclopropyl and chloro groups but has a different core structure.
5-Bromo-2-chloro-N-isopropylbenzamide: This compound has a similar amide structure but includes bromine and isopropyl groups instead of the benzoxepin ring. The uniqueness of 2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide lies in its benzoxepin ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-11(17)16(19)18(12-8-9-12)14-6-4-10-20-15-7-3-2-5-13(14)15/h2-3,5,7,11-12,14H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQDEFYJQJDUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCOC3=CC=CC=C23)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














